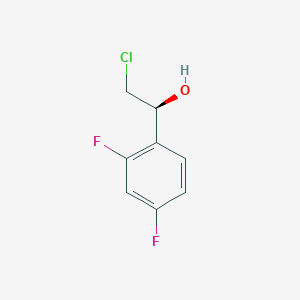
(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol” is a chemical compound with the molecular formula C8H7ClF2O . It has a molecular weight of 192.59 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.Physical And Chemical Properties Analysis
“this compound” is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current data.Wissenschaftliche Forschungsanwendungen
Chiral Intermediate in Drug Synthesis
(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol is primarily used as a chiral intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the preparation of Ticagrelor, an effective treatment for acute coronary syndromes. An enzymatic process using a ketoreductase (KRED) KR-01 has been developed for transforming a related ketone into this chiral alcohol, showcasing high conversion and stereoselectivity, which is crucial for pharmaceutical applications (Guo et al., 2017).
Asymmetric Reduction in Biocatalysis
The compound has been the focus of various studies exploring asymmetric reduction processes in biocatalysis. For example, the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, an intermediate of L-cloprenaline (used for relieving asthma symptoms), was achieved using a submerged culture of Alternaria alternata with high conversion and enantiomeric excess (Kurbanoğlu et al., 2009). Similarly, efficient synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol, another key pharmaceutical intermediate, was demonstrated using permeabilized whole cells of Candida ontarioensis, offering a practical approach for the preparation of important chiral intermediates (Ni et al., 2012).
Enantioselective Synthesis in Antifungal Agents
A significant application of this compound is in the enantioselective synthesis of chiral intermediates for antifungal agents like Miconazole. A study isolated a bacterial strain capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol with high stereoselectivity, demonstrating an effective biocatalytic route for drug synthesis (Miao et al., 2019).
Bioproduction and Process Intensification
The bioproduction of (S)-1-(2-chlorophenyl)ethanol has been scaled up for the synthesis of polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs. This involved optimizing cell cultivation and conversion processes, resulting in high yields and enantiomeric excess, demonstrating the potential of this compound in large-scale pharmaceutical production (Eixelsberger et al., 2013).
Other Applications
The compound has also been studied in various other contexts, such as in kinetics studies of lignin model compounds oxidation, indicating its broader relevance in chemical research and potential applications in industrial processes (Nie et al., 2014).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Target of Action
It’s structurally similar to efinaconazole , an antifungal agent that primarily targets the enzyme lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Mode of Action
As an analog of Efinaconazole, (1S)-2-chloro-1-(2,4-difluorophenyl)ethanol might also inhibit the activity of lanosterol 14α-demethylase . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s structure and function . The resulting changes can lead to cell death, thereby exerting an antifungal effect .
Biochemical Pathways
The compound’s potential inhibition of lanosterol 14α-demethylase affects the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of the fungal cellular membrane . Its depletion and the concurrent accumulation of toxic methylated sterol precursors disrupt membrane structure and function, impairing fungal growth .
Result of Action
The potential antifungal action of this compound could result in the disruption of fungal cell membrane integrity, leading to cell death . This effect would manifest at the molecular level as a disruption in ergosterol biosynthesis and at the cellular level as impaired fungal growth .
Eigenschaften
IUPAC Name |
(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDHEANGPFVUIE-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B2995884.png)
![3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzonitrile](/img/structure/B2995885.png)

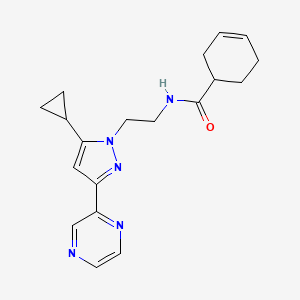
![N-(3-methylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2995889.png)
![3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid](/img/structure/B2995890.png)
![1-(1,3-benzodioxol-5-yl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]ethanone](/img/structure/B2995894.png)
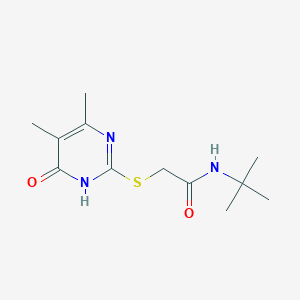
![N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2995898.png)
![1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2995899.png)
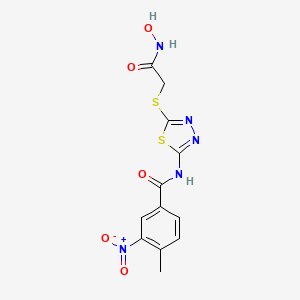
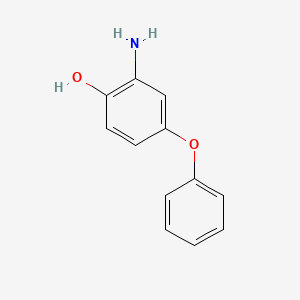
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2995906.png)